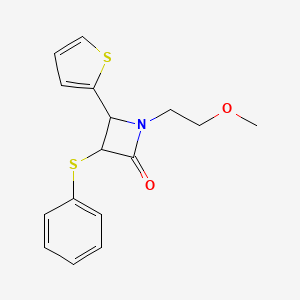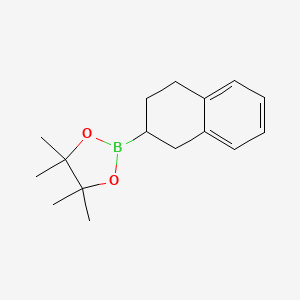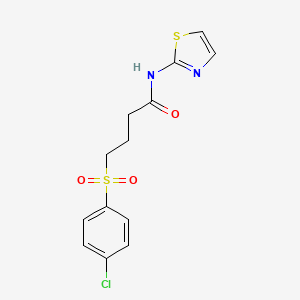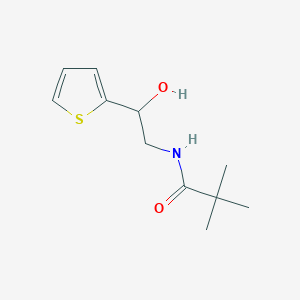
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The chemical structure of AZD9291 comprises of a pyrimidine core with a methoxyethyl group, a phenylsulfanyl group, and a thiophen-2-yl group attached to it.
作用机制
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one selectively inhibits the EGFR T790M mutation while sparing wild-type EGFR, leading to tumor cell death. This mechanism of action results in a higher response rate and longer progression-free survival compared to first-generation EGFR TKIs.
Biochemical and Physiological Effects
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been shown to inhibit tumor growth and induce tumor cell death in preclinical studies. In clinical trials, it has been shown to have a high response rate and prolonged progression-free survival in patients with NSCLC.
实验室实验的优点和局限性
The advantages of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments include its high selectivity and potency in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. However, the limitations of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one include its high cost and limited availability.
未来方向
For 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one research include studying its efficacy in combination with other targeted therapies, exploring its potential in other EGFR-mutant cancers, and investigating its role in overcoming resistance to other targeted therapies. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in patients.
In conclusion, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is a potent and selective third-generation EGFR TKI that has shown promising results in treating NSCLC. Its mechanism of action, safety profile, and efficacy make it a promising therapeutic option for patients with EGFR-mutant NSCLC. Further research is needed to fully understand its potential in treating other cancers and overcoming resistance to other targeted therapies.
合成方法
The synthesis of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one involves several steps starting with the synthesis of 2-chloro-4-nitropyrimidine, followed by the reaction with 2-methoxyethylamine to form 2-(2-methoxyethylamino)-4-nitropyrimidine. The intermediate is then reacted with thiophen-2-ylboronic acid and phenylsulfanyl chloride to obtain the final product, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one.
科学研究应用
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC. It has been shown to be highly effective in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has also demonstrated a favorable safety profile and has been well-tolerated in patients.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-phenylsulfanyl-4-thiophen-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-19-10-9-17-14(13-8-5-11-20-13)15(16(17)18)21-12-6-3-2-4-7-12/h2-8,11,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUXTMFBDEJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2777633.png)
![2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid](/img/structure/B2777635.png)
![(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone](/img/structure/B2777636.png)

![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)
![N-(4-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2777643.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)

